5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde
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Overview
Description
5-Oxa-2-azaspiro[34]octane-7-carbaldehyde is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen atom within its spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde typically involves the annulation of cyclopentane or four-membered rings. One common approach is the annulation of the cyclopentane ring, which involves the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods developed in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations. This may involve the use of continuous flow reactors to ensure efficient and safe synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction leads to the formation of alcohols .
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester
- 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane
Uniqueness
5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This structural feature imparts unique chemical and biological properties to the compound, making it a valuable building block for the synthesis of more complex molecules and a potential candidate for various scientific research applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane-7-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c9-2-6-1-7(10-3-6)4-8-5-7/h2,6,8H,1,3-5H2 |
InChI Key |
JPRWOYNODANHCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC12CNC2)C=O |
Origin of Product |
United States |
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